Cas no 613-93-4 (N-Methylbenzamide)

N-Methylbenzamide (CAS 613-93-4) is an organic compound with the molecular formula C₈H₉NO, structurally derived from benzamide through N-methylation. This white crystalline solid is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and acetone. Its primary applications include use as an intermediate in pharmaceutical synthesis and agrochemical research, owing to its amide functional group, which serves as a versatile building block for further chemical modifications. N-Methylbenzamide exhibits stability under standard conditions and demonstrates consistent reactivity in amidation and alkylation reactions. Its well-defined melting point (≈105–107°C) and purity make it suitable for analytical and preparative purposes in laboratory settings.
N-Methylbenzamide structure
N-Methylbenzamide structure
商品名:N-Methylbenzamide
CAS番号:613-93-4
MF:C8H9NO
メガワット:135.1632
MDL:MFCD00011642
CID:82720
PubChem ID:11954

N-Methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-methylbenzamide
    • Benzamide,N-methyl-(6CI,7CI,8CI,9CI)
    • n-methyl-benzamid
    • N-MethylbenzaMide 10GR
    • N-Methylbenzenamide
    • n-methylbenzenecarboxamide
    • Benzamide, N-methyl-
    • N-Methyl-benzamide
    • NCCHARWOCKOHIH-UHFFFAOYSA-N
    • K3ED781E08
    • N-methyl benzamide
    • DSSTox_CID_5570
    • WLN: 1MVR
    • DSSTox_RID_77834
    • DSSTox_GSID_25570
    • NCCHARWOCKOHIH-UHFFFAOYSA-
    • benzenecarbox
    • DTXCID605570
    • n-methylbenzamid
    • HY-135848
    • CS-0114596
    • CAS-613-93-4
    • Tox21_200220
    • NCGC00257774-01
    • EN300-131692
    • N-Methylbenzamide, >=99%
    • Z32016410
    • NSC 42944
    • EINECS 210-362-3
    • MFCD00011642
    • NSC42944
    • AKOS002304094
    • A833200
    • SY037937
    • UNII-K3ED781E08
    • SCHEMBL9580804
    • NS00021249
    • Q27281901
    • BRN 1209880
    • METHYLBENZAMIDE, N-
    • InChI=1/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
    • DTXSID5025570
    • NSC-42944
    • 613-93-4
    • 12-DIMETHYL-3-PROPYLIMIDAZOLIUMTRIS(TRI
    • CHEMBL275261
    • SCHEMBL7551593
    • AP-065/40250235
    • AS-11419
    • FT-0632559
    • F16588
    • W-109573
    • NCGC00091232-01
    • SCHEMBL6100
    • AI3-01069
    • NCGC00091232-02
    • CCRIS 4670
    • 4-09-00-00727 (Beilstein Handbook Reference)
    • DB-053865
    • N-METHYLBENZENEAMIDE
    • NMethylbenzenamide
    • NMethylbenzenecarboxamide
    • Benzamide, Nmethyl
    • N-Methylbenzamide
    • MDL: MFCD00011642
    • インチ: 1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
    • InChIKey: NCCHARWOCKOHIH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])([H])[H]
    • BRN: 1209880

計算された属性

  • せいみつぶんしりょう: 135.06800
  • どういたいしつりょう: 135.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 29.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.1031 (rough estimate)
  • ゆうかいてん: 76-78 °C (lit.)
  • ふってん: 167 °C/11 mmHg(lit.)
  • フラッシュポイント: 175.9ºC
  • 屈折率: 1.5589 (estimate)
  • ようかいど: ethanol: soluble50mg/mL, clear, yellow-green
  • すいようせい: Insoluble in water.
  • PSA: 29.10000
  • LogP: 1.43710
  • ようかいせい: 使用できません

N-Methylbenzamide セキュリティ情報

N-Methylbenzamide 税関データ

  • 税関コード:29242990

N-Methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18057-5g
N-Methylbenzamide, 99%
613-93-4 99%
5g
¥742.00 2023-02-14
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1680-25G
N-Methylbenzamide
613-93-4 >98.0%(GC)
25g
¥495.00 2024-04-16
TRC
N178000-2.5g
N-Methylbenzamide
613-93-4
2.5g
$ 125.00 2022-06-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12150-100 mg
N-Methylbenzamide
613-93-4 99.81%
100MG
¥5837.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89880-100g
N-Methylbenzamide
613-93-4
100g
¥1676.0 2021-09-08
Ambeed
A111758-1g
N-Methylbenzamide
613-93-4 97%
1g
$6.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12150-50mg
N-Methylbenzamide
613-93-4 99.81%
50mg
¥ 3491 2023-09-07
Enamine
EN300-131692-0.25g
N-methylbenzamide
613-93-4 95%
0.25g
$19.0 2023-02-15
Enamine
EN300-131692-50.0g
N-methylbenzamide
613-93-4 95%
50.0g
$276.0 2023-02-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12150-1 mg
N-Methylbenzamide
613-93-4 99.81%
1mg
¥3629.00 2022-04-26

N-Methylbenzamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
2.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate Solvents: Dichloromethane
4.1 Reagents: Ammonia Solvents: Methanol
リファレンス
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Dimethoxymethane ,  Phosphorus pentoxide Solvents: Chloroform
2.1 Reagents: 15-Crown-5 Solvents: Dimethylformamide
3.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
4.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
5.1 Reagents: Potassium carbonate Solvents: Dichloromethane
6.1 Reagents: Ammonia Solvents: Methanol
リファレンス
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane
2.1 Reagents: Ammonia Solvents: Methanol
リファレンス
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol
リファレンス
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 15-Crown-5 Solvents: Dimethylformamide
2.1 Reagents: Boron trifluoride etherate Solvents: Acetic anhydride
3.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
4.1 Reagents: Potassium carbonate Solvents: Dichloromethane
5.1 Reagents: Ammonia Solvents: Methanol
リファレンス
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane
3.1 Reagents: Ammonia Solvents: Methanol
リファレンス
Effect of acyclic pyrimidines related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine on herpes viruses
Beauchamp, Lilia M.; et al, Journal of Medicinal Chemistry, 1988, 31(1), 144-9

N-Methylbenzamide Raw materials

N-Methylbenzamide Preparation Products

N-Methylbenzamide 関連文献

N-Methylbenzamideに関する追加情報

Recent Advances in N-Methylbenzamide (613-93-4) Research: A Comprehensive Review

N-Methylbenzamide (CAS: 613-93-4) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the context of enzyme inhibition and receptor modulation. This research brief aims to synthesize the latest findings related to N-Methylbenzamide, highlighting its chemical properties, biological activities, and emerging applications in medicine.

One of the key areas of interest in recent research has been the role of N-Methylbenzamide as a scaffold for designing small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a derivative with improved pharmacokinetic properties. These findings underscore the potential of N-Methylbenzamide derivatives as targeted therapies for oncology.

In addition to its applications in oncology, N-Methylbenzamide has also been investigated for its neuroprotective effects. A recent preprint on bioRxiv reported that certain derivatives of this compound exhibited significant activity in reducing oxidative stress in neuronal cells, suggesting potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro assays and molecular docking simulations to elucidate the mechanism of action, revealing interactions with key proteins involved in cellular stress responses.

Another noteworthy development is the use of N-Methylbenzamide in the synthesis of prodrugs. Researchers have leveraged its chemical stability and bioavailability to design prodrugs that can be activated under specific physiological conditions. For instance, a 2024 study in Chemical Communications described a novel N-Methylbenzamide-based prodrug that selectively releases an active anti-inflammatory agent in response to elevated reactive oxygen species (ROS) levels. This approach holds promise for reducing off-target effects and improving therapeutic outcomes in inflammatory diseases.

Despite these advancements, challenges remain in the clinical translation of N-Methylbenzamide derivatives. Issues such as metabolic stability, toxicity profiles, and scalability of synthesis need to be addressed in future studies. However, the growing body of research highlights the compound's versatility and potential as a cornerstone in drug development. As the field progresses, interdisciplinary collaborations will be essential to unlock the full therapeutic potential of N-Methylbenzamide and its derivatives.

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(CAS:613-93-4)N-Methylbenzamide
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清らかである:99%/99%
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